molecular formula C12H16ClNO2 B1526306 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride CAS No. 193968-71-7

4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride

Cat. No.: B1526306
CAS No.: 193968-71-7
M. Wt: 241.71 g/mol
InChI Key: YVBBCFWJPVGECC-UHFFFAOYSA-N
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Description

“4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 193968-71-7 . It has a molecular weight of 241.72 and its IUPAC name is 4-(1-pyrrolidinylmethyl)benzoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15NO2.ClH/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9H2,(H,14,15);1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The melting point of “this compound” is between 236-240 degrees Celsius .

Scientific Research Applications

Synthesis of Key Intermediates for Anticancer Drugs

4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a derivative of 4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride, is a critical water-soluble aldehyde serving as an intermediate for various small molecule anticancer drugs. A high-yield synthetic method for this compound has been established, demonstrating its importance in the development of new antitumor drugs aimed at improving selectivity, efficiency, and safety (Zhang, Cao, Xu, & Wang, 2018).

Development of Coordination Polymers and Photophysical Properties

Research on lanthanide-based coordination polymers utilizing aromatic carboxylic acids, including derivatives of benzoic acid, has shown significant advancements. These polymers exhibit unique photophysical properties, such as efficient light harvesting and luminescence, beneficial for various scientific applications. The study underscores the role of coordinated benzoate ligands in enhancing these properties, opening avenues for further exploration in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Hydrogen-Bonded Co-crystal Structures

The formation of non-centrosymmetric co-crystallization involving benzoic acid and zwitterionic l-proline demonstrates the application of benzoic acid derivatives in the growth of chiral space group crystals. This research contributes to our understanding of crystal engineering and the potential for developing new materials with desirable properties (Chesna, Cox, Basso, & Benedict, 2017).

Catalysis and Organic Transformations

Studies on the catalytic transfer hydrogenation of carbonyl compounds in water highlight the application of benzoic acid derivatives in creating efficient, water-soluble catalysts. This research showcases the potential for sustainable and environmentally friendly catalytic processes in organic synthesis, leveraging the unique properties of these compounds (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).

Aggregation Enhanced Emission and Stimuli-Responsive Properties

The development of compounds with aggregation enhanced emission and multi-stimuli-responsive properties based on pyridyl substituted benzoic acid derivatives opens new possibilities for the design of advanced functional materials. These findings are crucial for the creation of smart materials with applications in sensors, optoelectronics, and molecular devices (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBBCFWJPVGECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193968-71-7
Record name 4-(pyrrolidin-1-ylmethyl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 4-(1-pyrrolidinylmethyl)benzoate hydrochloride (3.18 g, 12.4 mmol) in 6N hydrochloric acid (30 ml) was stirred at 100° C. for 16 hrs. The solvent was evaporated under reduced pressure, and the residue was powderized with tetrahydrofuran to give the title compound (1.74 g).
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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